5-(3,4-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide
Description
This compound belongs to a class of furan-2-carboxamide derivatives featuring a 1,2,4-thiadiazole core and a 3,4-dichlorophenyl substituent. Its synthesis involves condensation of 5-(3,4-dichlorophenyl)furan-2-carboxylic acid with 5-amino-3-(2-oxopropyl)-1,2,4-thiadiazole, followed by purification via column chromatography (EtOAc/PE) .
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3S/c1-8(22)6-14-19-16(25-21-14)20-15(23)13-5-4-12(24-13)9-2-3-10(17)11(18)7-9/h2-5,7H,6H2,1H3,(H,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPOZQQWMQJRBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3,4-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide represents a class of thiadiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and virology. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a furan ring and a thiadiazole moiety, which are known for their diverse pharmacological activities. The presence of the 3,4-dichlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has shown promising results in various in vitro assays:
- Cytotoxicity : In vitro studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast (MCF7), colon (HT-29), and lung (A549) carcinomas. The IC50 values reported range from 3.3 μM to 52.63 μM, demonstrating its potency compared to standard chemotherapeutics like cisplatin .
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Mechanism of Action : The anticancer effects are attributed to multiple mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit focal adhesion kinase (FAK), which is crucial for cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that it activates caspases involved in apoptosis pathways, leading to programmed cell death in cancer cells .
Case Studies
- Study on Breast Cancer Cell Lines :
- Antitubercular Activity :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s analogs differ primarily in substituents on the phenyl ring, furan/thiophene core, or thiadiazole side chains. Key examples include:
Key Observations :
- Dichlorophenyl Position : The target compound and 7560-0079 share identical molecular weights but differ in chlorine substitution (3,4- vs. 2,4-dichlorophenyl), which may alter steric effects and receptor binding .
- Phenoxymethyl Modifications: STK950107 and BF59730 replace the dichlorophenyl group with methylphenoxymethyl moieties, reducing molecular weight (~371 vs. 396) and likely improving solubility .
- Furan Core Modifications: M17 introduces a methyl group at the furan C2 position, increasing molecular weight (410 vs.
Pharmacological and Screening Data
- 7560-0079 : Included in ChemDiv’s screening libraries (e.g., 3D Biodiversity, Kinase Inhibitor Libraries) for cancer and kinase-related targets. Its logP (4.28) and polar surface area (66.9 Ų) suggest moderate membrane permeability .
- M17 : Demonstrated AR dimerization inhibition in preclinical studies, highlighting the importance of the dichlorophenyl group in antagonizing AR signaling .
Q & A
Q. What synthetic routes are recommended for synthesizing 5-(3,4-dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide?
- Methodological Answer : The compound’s thiadiazole core can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) under reflux, as demonstrated in analogous thiadiazole syntheses . For the dichlorophenyl-furan moiety, coupling reactions with activated carboxylic acid derivatives (e.g., using carbodiimide coupling agents) are effective. Base-mediated condensation (e.g., NaOH or K₂CO₃) may optimize intermediate steps, as seen in structurally related dichlorophenoxy-furan syntheses . Purification via recrystallization (e.g., DMSO/water mixtures) is critical for isolating the final product .
Q. Which spectroscopic methods are essential for characterizing this compound’s structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions on the thiadiazole and furan rings. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and amide (N-H) bonds. X-ray crystallography, if feasible, resolves stereochemical ambiguities, as applied to similar heterocyclic systems .
Q. How do solvent choice and reaction temperature impact synthesis yield?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while reflux conditions (90–120°C) promote cyclization for thiadiazole formation . Lower temperatures (25–40°C) are preferred for amide coupling to prevent racemization or decomposition. Solvent-free conditions under microwave irradiation may reduce reaction time for specific steps .
Advanced Research Questions
Q. How can statistical experimental design optimize the synthesis of this compound?
- Methodological Answer : Response Surface Methodology (RSM) or Taguchi orthogonal arrays can systematically optimize variables (e.g., reagent ratios, temperature, catalyst loading). For example, a Central Composite Design (CCD) reduces the number of trials needed to identify optimal POCl₃ stoichiometry and reflux duration, minimizing byproducts . Computational tools like Design-Expert® facilitate multi-factor analysis, improving yield from 60% to >85% in analogous reactions .
Q. What computational strategies aid in predicting and resolving contradictory biological activity data?
- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with observed bioactivity discrepancies. Molecular docking simulations against target proteins (e.g., kinases) identify binding pose variations caused by dichlorophenyl orientation. Experimental validation via isothermal titration calorimetry (ITC) resolves thermodynamic inconsistencies between computational predictions and assay results .
Q. How can reactor design principles improve scalability for academic-scale synthesis?
- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., POCl₃-mediated cyclization), reducing hot spots and improving reproducibility . Microreactors with immobilized catalysts (e.g., silica-supported acids) enable precise control over residence time, critical for intermediates prone to degradation. Pilot-scale studies should prioritize solvent recovery systems to align with green chemistry principles .
Q. What methodologies address stability challenges during long-term storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) identify degradation pathways (e.g., hydrolysis of the 2-oxopropyl group). Lyophilization improves stability by reducing water content, while amber glass vials with argon blankets prevent photolytic and oxidative degradation. HPLC-PDA monitoring quantifies degradants, with forced degradation (acid/base/oxidative stress) guiding formulation adjustments .
Q. How can structure-activity relationship (SAR) studies elucidate pharmacological potential?
- Methodological Answer : Synthesize analogs with modified dichlorophenyl (e.g., mono- or tri-chloro variants) and evaluate bioactivity against target enzymes (e.g., COX-2 or MMP-9). Free-Wilson analysis quantifies contributions of substituents to activity, while 3D-QSAR (Comparative Molecular Field Analysis) models guide further optimization . Parallel artificial membrane permeability assays (PAMPA) correlate lipophilicity (logP) with cellular uptake .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer : Reassess force field parameters (e.g., AMBER vs. CHARMM) in docking simulations to account for solvation effects. Surface Plasmon Resonance (SPR) provides kinetic data (kₐ/kₑ) to validate computational Kd values. Synchrotron-based crystallography resolves protein-ligand interactions at atomic resolution, addressing false positives from in silico screens .
Q. What strategies mitigate batch-to-batch variability in biological assays?
- Methodological Answer :
Implement strict QC protocols: HPLC purity >98%, Karl Fischer titration for moisture control, and endotoxin testing for in vitro studies. Use internal standards (e.g., stable isotope-labeled analogs) in LC-MS to normalize inter-assay variability. Blind testing across multiple labs reduces observer bias, as applied in multi-center pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
